Dimethylzinc

Descripción

Historical Context of Organozinc Chemistry and Dimethylzinc Discovery

The journey of organometallic chemistry, a field that studies compounds containing metal-carbon bonds, was significantly propelled by the work of English chemist Edward Frankland. wikipedia.orgdigitellinc.com In 1849, while working in the laboratory of Robert Bunsen at the University of Marburg, Frankland synthesized this compound, making it one of the first organometallic compounds to be prepared and identified. wikipedia.orgacs.org This discovery was a landmark event, not just in the creation of a new class of compounds, but also in its contribution to the foundational concepts of chemical valency. nih.gov

Frankland's initial synthesis involved the reaction of methyl iodide with metallic zinc in a sealed tube. wikipedia.orgacs.org Upon breaking the seal, the product famously burst into flame, a testament to its pyrophoric nature. wikipedia.org This reaction, often activated with copper, remains a viable laboratory synthesis method to this day. wikipedia.org The discovery of this compound and its analogue, diethylzinc (B1219324), by Frankland laid the groundwork for the development of a vast array of organometallic reagents, although for many years, the more manageable Grignard reagents (organomagnesium compounds) overshadowed organozinc compounds in routine laboratory use. wikipedia.orgdigitellinc.com

The timeline below highlights key moments in the early history of organometallic chemistry, placing Frankland's discovery in context.

| Year | Discovery | Scientist(s) | Significance |

| 1760 | Isolation of cacodyl, an organoarsenic compound. | Louis Claude Cadet de Gassicourt | One of the earliest organometallic compounds synthesized. wikipedia.org |

| 1827 | Production of Zeise's salt, the first platinum-olefin complex. | William Christopher Zeise | A foundational discovery in transition metal organometallic chemistry. wikipedia.org |

| 1849 | Discovery of this compound and diethylzinc. | Edward Frankland | First synthesis of organozinc compounds, crucial for the development of valence theory. wikipedia.orgacs.orgnih.gov |

| 1890 | Discovery of nickel carbonyl. | Ludwig Mond | Important in nickel refining and catalysis. wikipedia.org |

| 1900 | Development of Grignard reagents. | Victor Grignard | Provided a versatile and widely used class of organometallic reagents. wikipedia.org |

Significance of this compound in Modern Synthetic Methodologies

Despite the prevalence of other organometallic reagents, this compound has retained its importance in modern organic synthesis due to its unique reactivity and selectivity. wikipedia.org It serves as a potent methylating agent and participates in a range of chemical transformations, often providing outcomes that are difficult to achieve with other reagents. wikipedia.orgnih.gov

One of the key areas where this compound excels is in radical reactions. It has been shown to be a superior radical initiator compared to conventional initiators like dibenzoyl peroxide or even other dialkylzincs such as diethylzinc. acs.orgcore.ac.uk In the presence of air, this compound can initiate the addition of alkyl groups to imines and the functionalization of C-H bonds. acs.org

This compound is also extensively used in stereoselective synthesis. For instance, it is a key reagent in the enantioselective alkylation of carbonyls and imines, allowing for the creation of chiral molecules with a high degree of stereocontrol. nih.gov Furthermore, it participates in three-component coupling reactions, enabling the efficient construction of complex molecules like propargylic amines from an aldehyde, an amine, and an alkyne in a single step. organic-chemistry.org

The table below summarizes some of the key synthetic applications of this compound.

| Reaction Type | Role of this compound | Reactants | Products | Significance |

| Methylation | Methylating agent | Fluoroalkylated pyruvates, copper/chiral diphosphine catalyst | Methylated products | Efficient methylation of specialized substrates. sigmaaldrich.comsigmaaldrich.com |

| Radical Addition | Radical initiator | Ethers, N-sulfinyl imines | Amino alcohols | High selectivity and functional group tolerance under mild conditions. acs.org |

| Alkynylation | Reagent | Aldimines, terminal alkynes | Propargylic amines | Direct addition to C=N bonds without the need for external activators. organic-chemistry.org |

| Cyclopropanation | Reagent | Alkenes, diiodomethane (B129776) (forms iodomethylzinc iodide) | Cyclopropanes | A modification of the Simmons-Smith reaction for forming three-membered rings. nih.govresearchgate.net |

| Transmetalation | Reagent | Alkenylzirconocenes, aldehydes | Allylic alcohols | Tolerates a wide range of functional groups. orgsyn.org |

Role of this compound in Advanced Materials Science and Catalysis

The utility of this compound extends beyond organic synthesis into the realm of materials science and catalysis. Its high vapor pressure and purity make it an ideal precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.orgnih.gov MOCVD is a critical technique for producing high-quality thin films of compound semiconductors.

This compound is a preferred zinc source for the growth of various II-VI and III-V semiconductor materials. wikipedia.orgnih.gov These materials have widespread applications in electronic and photonic devices, such as light-emitting diodes (LEDs), laser diodes, and solar cells. wikipedia.orgnih.gov For example, it is used to grow zinc oxide (ZnO), zinc sulfide (B99878) (ZnS), zinc selenide (B1212193) (ZnSe), and zinc telluride (ZnTe) films. wikipedia.orgnih.gov It also serves as a p-type dopant precursor for III-V semiconductors like gallium arsenide (GaAs) and indium phosphide (B1233454) (InP). wikipedia.orgnih.gov While diethylzinc is sometimes favored for its lower reactivity, this compound remains a crucial precursor in many MOCVD processes. mdpi.comresearchgate.net

In the field of catalysis, this compound, often in conjunction with other metals like nickel or copper, acts as a catalyst or co-catalyst. sigmaaldrich.comsigmaaldrich.com It is used to catalyze the stereoselective alkenylation of pyridine (B92270) derivatives, a reaction valuable in the synthesis of functionalized heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com Its ability to initiate radical reactions also positions it as a catalytic tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org

The properties of this compound that make it suitable for these applications are summarized below.

| Property | Value | Significance in Applications |

| Boiling Point | 46 °C (115 °F; 319 K) wikipedia.org | High volatility is crucial for MOCVD. wikipedia.orgnih.gov |

| Vapor Pressure | 50.13 kPa wikipedia.org | Ensures efficient transport of the precursor in the gas phase during MOCVD. wikipedia.org |

| Purity | Available in high purity forms | Essential for producing high-quality, defect-free semiconductor films. google.com |

| Reactivity | Pyrophoric, strong reducing agent wikipedia.org | Drives reactions in synthesis and enables controlled decomposition in MOCVD. |

Propiedades

IUPAC Name |

zinc;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Zn/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPGMCRJPQJYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

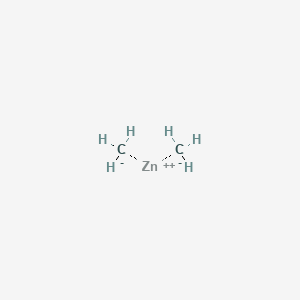

[CH3-].[CH3-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Zn | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060271 | |

| Record name | Zinc, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile liquid, with peculiar garlic odor., Colorless liquid; [HSDB] | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylzinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

113 °F at 760 mmHg (USCG, 1999), 46 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN XYLENE, SOL IN ETHER, MISCIBLE WITH HYDROCARBONS | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 at 50.9 °F (USCG, 1999) - Denser than water; will sink, 1.386 AT 10.5 °C/4 °C, Saturated liquid density= 86.700 lb/cu ft @ 70 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Saturated vapor density= 0.10090 lb/cu ft @ 70 °C | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

376.0 [mmHg], vapor pressure = 376 mm Hg @ 25 °C | |

| Record name | Dimethylzinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, MOBILE LIQ | |

CAS No. |

544-97-8 | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl zinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6R0N8W2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44 °F (USCG, 1999), -40 °C | |

| Record name | DIMETHYLZINC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ZINC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Dimethylzinc

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of elemental zinc with a methyl halide. This approach, first discovered by Edward Frankland in 1849, remains a fundamental method for preparing dimethylzinc. wikipedia.org

In a typical laboratory synthesis, this compound is formed by heating methyl iodide with zinc metal. wikipedia.org The reaction proceeds according to the following equation:

2 Zn + 2 CH₃I → Zn(CH₃)₂ + ZnI₂ wikipedia.org

This reaction is generally conducted at elevated temperatures, often between 150-160 °C, in an airtight apparatus to prevent the pyrophoric product from igniting in air. wikipedia.orgsciencemadness.org Zinc iodide is generated as a significant byproduct of this synthesis. wikipedia.org The more volatile this compound can then be separated from the solid zinc iodide and excess zinc by distillation. acs.org

The direct reaction between zinc and alkyl halides can be slow. To enhance the reaction rate, the zinc metal is often activated. wikipedia.org Several substances are used for this purpose, each playing a distinct role in increasing zinc's reactivity.

Copper: Using a zinc-copper couple is a common activation method. wikipedia.orgsciencemadness.org Copper facilitates the reaction, allowing it to proceed more readily. wikipedia.org

Sodium: A zinc-sodium alloy can be used, which allows the reaction to occur at a lower temperature of 45-50 °C when performed in a solvent like diethyl ether. sciencemadness.org The sodium assists in the reaction between the zinc and the methyl iodide. wikipedia.org

Iodine: A catalytic amount of iodine can be used to activate the zinc metal for reaction with alkyl halides. organic-chemistry.org This is particularly effective for preparing alkylzinc reagents from alkyl bromides, as the iodine helps to facilitate the conversion of the bromide to the more reactive iodide in situ. organic-chemistry.org

| Activator | Typical Reaction Conditions | Role |

| Copper | Forms a Zn-Cu couple; reaction often heated. wikipedia.orgsciencemadness.org | Enhances the overall reactivity of the zinc metal. wikipedia.org |

| Sodium | Used as a Zn-Na alloy; allows for lower temperatures (e.g., 45-50 °C in diethyl ether). wikipedia.orgsciencemadness.org | Assists the primary reaction of zinc with the alkyl halide. wikipedia.org |

| Iodine | Catalytic amounts added to zinc metal. organic-chemistry.org | Activates the zinc surface and can facilitate halide exchange. organic-chemistry.org |

Transmetallation and Alkylation Routes

These methods involve the exchange of alkyl groups from another organometallic compound to a zinc salt or the redistribution of alkyl groups between different organometallic species. They are widely used, especially for producing high-purity this compound. acs.orggoogle.com

A versatile and common route to this compound is the alkylation of a zinc salt, typically anhydrous zinc chloride (ZnCl₂), with a more reactive organometallic reagent. sciencemadness.orggoogle.comchemicalbook.com This method avoids the high temperatures of direct synthesis.

Organoaluminum Compounds: Trimethylaluminum (B3029685) is an effective methylating agent for zinc chloride. acs.orgchemicalbook.com The reaction is typically performed by adding trimethylaluminum to zinc chloride under an inert atmosphere. chemicalbook.com

Organomagnesium Compounds (Grignard Reagents): Grignard reagents, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide, readily react with zinc halides to produce this compound. sciencemadness.orgorgsyn.org This is a standard transmetallation procedure in organometallic chemistry. uwimona.edu.jm

Organolithium Compounds: Methyllithium (CH₃Li) can be reacted with zinc chloride in an ether solvent to yield this compound via a salt metathesis reaction. sciencemadness.org

| Alkylating Reagent Type | Example Reagent | Zinc Source | Typical Reaction |

| Organoaluminum | Trimethylaluminum (Al₂(CH₃)₆) | Zinc chloride (ZnCl₂) | 2 Al(CH₃)₃ + 3 ZnCl₂ → 3 Zn(CH₃)₂ + 2 AlCl₃ |

| Organomagnesium | Methylmagnesium iodide (CH₃MgI) | Zinc chloride (ZnCl₂) | 2 CH₃MgI + ZnCl₂ → Zn(CH₃)₂ + 2 MgICl sciencemadness.org |

| Organolithium | Methyllithium (CH₃Li) | Zinc chloride (ZnCl₂) | 2 CH₃Li + ZnCl₂ → Zn(CH₃)₂ + 2 LiCl sciencemadness.org |

Redistribution reactions provide an elegant route to this compound by exchanging alkyl groups between different organometallic compounds. A notable example is the reaction between a dimethylaluminum halide and a higher dialkylzinc, such as diethylzinc (B1219324). google.com

In this process, dimethylaluminum chloride is heated with diethylzinc. google.com A redistribution of the alkyl groups occurs, and the much lower-boiling this compound (b.p. 46 °C) is continuously removed from the reaction mixture by distillation. sciencemadness.orggoogle.com This separation drives the equilibrium toward the formation of the desired product, allowing for high yields of 75-85%. google.com The reaction is unexpected given the weaker alkylating ability of dimethylaluminum halides compared to trialkylaluminums. google.comgoogle.com

This method is particularly advantageous as it can utilize dimethylaluminum chloride, a byproduct from the synthesis of other organometallic compounds like trimethylgallium (B75665). google.com

The production of high-purity this compound is critical for its application in the electronics industry, specifically in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating zinc-containing semiconductor films. google.com

The redistribution reaction described in section 2.2.2 is a key method for generating high-purity this compound. google.com By heating dimethylaluminum chloride with diethylzinc at temperatures between 100-150 °C, the resulting this compound can be fractionally distilled directly from the reaction vessel. google.com This distillative removal effectively separates it from the less volatile reactants and byproducts, yielding a product suitable for demanding applications like semiconductor doping. google.com The use of trimethylaluminum to alkylate zinc salts is also a recommended procedure for preparing high-purity this compound. acs.org

Spectroscopic and Structural Elucidation of Dimethylzinc and Its Coordination Complexes

Advanced Spectroscopic Characterization Techniques for Dimethylzinc Species

A variety of spectroscopic methods are employed to characterize this compound, each offering unique information about its structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of diamagnetic compounds like this compound. azolifesciences.comuab.cat By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides valuable data on the connectivity and chemical environment of atoms within a molecule. azolifesciences.com For this compound, the linear C-Zn-C geometry in the gas phase has been confirmed by other methods, and NMR in solution is consistent with this structure. nih.gov The technique is particularly powerful for studying the formation of adducts and for elucidating reaction mechanisms involving this compound. researchgate.netacs.org

Low-temperature NMR spectroscopy is an indispensable tool for studying thermally sensitive or transient species, such as reaction intermediates and coordination adducts of this compound. nih.govd-nb.info By cooling the sample, it is possible to slow down dynamic processes like ligand exchange or conformational changes, allowing for the observation of distinct signals for species that would otherwise be averaged at room temperature. d-nb.info This technique has been instrumental in characterizing transient intermediates in reactions involving this compound, providing crucial evidence for proposed reaction pathways. wgtn.ac.nzresearchgate.net For instance, low-temperature NMR has been used to study the structure of copper complexes involved in the conjugate addition of this compound to enones. researchgate.net

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. cas.cznih.gov These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. edinst.com For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a vibration to be Raman active, there must be a change in the polarizability of the molecule. edinst.comksu.edu.sa

The analysis of the vibrational spectra of this compound has provided key insights into its structure. The observation of specific vibrational modes is consistent with a linear C-Zn-C arrangement. aip.org DFT calculations have been employed to assign the vibrational spectra of this compound and its complexes with nitrogen-containing ligands, helping to establish the locations of metal-nitrogen stretching motions. utoronto.canrcresearchpress.comresearchgate.net

Studies on adducts of dialkylzincs, such as diethylzinc (B1219324) with pyridine (B92270), have revealed the phenomenon of rotational isomerism at low temperatures, which can be detected through vibrational spectroscopy. researchgate.net This indicates that different stable conformations of the adduct can coexist. The table below summarizes key vibrational frequencies for this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy |

| C-Zn Stretching (asymmetric) | ~613 | Infrared |

| C-Zn Stretching (symmetric) | ~514 | Raman |

| CH₃ Rocking | ~670 | Infrared/Raman |

| CH₃ Deformation (symmetric) | ~1170 | Infrared/Raman |

| CH₃ Stretching (symmetric) | ~2880 | Infrared/Raman |

| CH₃ Stretching (asymmetric) | ~2950 | Infrared/Raman |

Note: Frequencies are approximate and can vary with phase and complexation.

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule or complex. up.ac.zathermofisher.com While this compound itself does not show significant absorption in the visible region, its coordination complexes often exhibit charge-transfer bands that are useful for their characterization. aip.orgmdpi.com The formation of a complex between this compound and a ligand can lead to new absorption bands or shifts in the ligand's own electronic transitions. up.ac.za For example, the UV/Vis absorption spectra of zinc(II) complexes with various organic ligands have been studied to understand their electronic properties and potential applications in materials like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The position and intensity of these absorption bands provide information about the electronic structure of the complex. libretexts.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, and the fragmentation pattern can provide structural information. For this compound, mass spectrometry can confirm its identity and assess its purity by detecting the parent molecular ion and any potential impurities. nih.gov The technique is also invaluable for identifying the products of reactions involving this compound.

High Resolution Electron Energy Loss Spectroscopy (HREELS) in Surface Studies

High Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to investigate the vibrational modes of adsorbates on a substrate, providing insight into surface reactions and chemical transformations. scientaomicron.com In the context of this compound, HREELS has been instrumental in elucidating its decomposition mechanism on semiconductor surfaces, which is critical for processes like Metal-Organic Chemical Vapor Deposition (MOCVD).

Studies on the interaction of this compound with a silicon Si(100)-2x1 surface have utilized HREELS in conjunction with temperature programmed desorption (TPD). aip.orgaip.org These investigations revealed that this compound dissociates on the silicon surface at temperatures below 400 K. aip.orgaip.orgscite.ai The dissociation process results in the formation of zinc metal and surface-bound methyl groups. aip.orgaip.org As the temperature is increased, the zinc metal desorbs completely by 600 K, leaving only the methyl groups on the surface. aip.orgaip.org

HREELS data indicates that the surface-bound methyl groups undergo complete dehydrogenation at temperatures above 700 K. aip.orgaip.org This process produces molecular hydrogen and results in the deposition of carbon on the silicon surface. aip.orgaip.org For higher initial surface coverages of this compound, the detection of methyl radicals and acetylene (B1199291), in addition to the dehydrogenation products, suggests more complex decomposition pathways can occur. aip.orgaip.org The hydrogen desorption temperature was also observed to increase in correlation with the amount of carbon deposited on the surface. aip.orgaip.org

The HREELS experimental setup typically involves a highly monochromatized electron beam (with an energy distribution of a few meV) directed at the sample surface inside an ultra-high vacuum chamber. uni-heidelberg.de The inelastically scattered electrons, which have lost energy by exciting molecular vibrations on the surface, are detected by an analyzer, generating a vibrational spectrum of the surface species. scientaomicron.comuni-heidelberg.de

Secondary Ion Mass Spectrometry (SIMS) for Diffusion Profile Analysis

Secondary Ion Mass Spectrometry (SIMS) is a powerful analytical technique used for depth profiling and determining the elemental and isotopic composition of the near-surface region of a solid. nasa.govgfz.de The method involves sputtering the sample surface with a focused primary ion beam, which causes the ejection of secondary ions from the sample. gfz.de These secondary ions are then directed into a mass spectrometer, where they are separated by their mass-to-charge ratio, allowing for the creation of a concentration profile as a function of depth. fraunhofer.de SIMS is characterized by its high sensitivity, with detection limits in the parts-per-billion range for many elements. gfz.de

In studies involving this compound, SIMS is primarily used to analyze the diffusion profiles of zinc in semiconductor materials. researchgate.net this compound often serves as a zinc source for doping processes in the manufacturing of electronic and photonic devices. researchgate.netnih.gov For instance, the effects of phosphorus pressure during zinc diffusion into Indium Phosphide (B1233454) (InP) using a this compound source have been investigated using SIMS. researchgate.net The resulting depth profiles provide quantitative data on the concentration and penetration depth of the zinc dopant, which is crucial for controlling the properties of the semiconductor device. fraunhofer.deresearchgate.net The depth resolution of SIMS can be on the order of a few nanometers, enabling detailed characterization of diffusion gradients and interfaces. gfz.defraunhofer.de

Crystallographic Analysis of this compound and Its Adducts

Despite its long history and widespread use, the solid-state structure of this compound remained unknown for many years. nih.gov Recent studies combining X-ray crystallography and density functional theory have revealed that this compound exhibits a rich solid-phase behavior, including polymorphism. nih.govrsc.org

This compound exists in at least two polymorphic forms, which undergo a reversible, enantiotropic phase transition at approximately 180 K. nih.gov The high-temperature phase is designated α-Me2Zn, and the low-temperature phase is β-Me2Zn. nih.gov

α-Dimethylzinc: The crystal structure of the high-temperature phase, α-Me2Zn, was determined from a single crystal grown at 200 K. It crystallizes in a tetragonal unit cell and exhibits two-dimensional disorder. nih.gov

β-Dimethylzinc: Upon cooling below 180 K, α-Me2Zn transforms into the low-temperature phase, β-Me2Zn. A single crystal of this phase was obtained by annealing a polycrystalline sample at 150 K. nih.gov The structure of β-Me2Zn is ordered. rsc.org

In both polymorphic forms, the this compound molecules maintain a linear C-Zn-C coordination. nih.gov The packing of these molecules in the crystal is governed by weak intermolecular van der Waals forces. nih.gov

| Phase | Temperature | Crystal System | Key Structural Feature |

|---|---|---|---|

| α-Me₂Zn | > 180 K | Tetragonal | Two-dimensional disorder |

| β-Me₂Zn | < 180 K | Monoclinic | Ordered structure |

This compound is a moderately soft Lewis acid and readily forms adducts with a variety of Lewis bases, particularly those containing nitrogen or oxygen donor atoms. nih.govnih.gov The formation of these adducts can significantly alter the reactivity and stability of this compound, often making it less pyrophoric and easier to handle. nih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structures of these adducts in the solid state. uu.nl

Numerous adducts of this compound have been synthesized and characterized using this technique. Examples include:

Ether Adducts: The adducts formed with bidentate ethers such as [Me2Zn(1,4-dioxane)] and [Me2Zn(1,2-dimethoxyethane)] have been structurally characterized. researchgate.net The 1,4-dioxane (B91453) adduct is polymeric in the solid state with bridging dioxane ligands, while the 1,2-dimethoxyethane (B42094) adduct is a monomeric complex with a chelating ligand. researchgate.net

Thioether Adducts: The structure of the [Me2Zn(1,4-thioxane)] adduct has also been determined, revealing a polymeric structure. researchgate.net

Triazine Adducts: An adduct of this compound with 1,3,5-trimethylhexahydro-1,3,5-triazine, with the formula (CH₃)₂Zn({CH₂NMe}₃)₂, has been prepared and characterized by single-crystal X-ray methods. rsc.org

Amine Adducts: this compound forms adducts with various macrocyclic amines, and their structures have been investigated through X-ray diffraction. ugr.es

These studies provide crucial information on the coordination environment of the zinc atom and the nature of the zinc-ligand interaction.

Structural studies, primarily from gas-phase electron diffraction and solid-state X-ray crystallography, provide detailed information on the coordination geometries and bond parameters of this compound and its derivatives.

In its free state (gas or solid), the this compound molecule features a linear C-Zn-C arrangement. nih.gov The zinc atom is two-coordinate with sp hybridization. The Zn-C bond length in the gas phase is approximately 1.93 Å. acs.org

Upon formation of an adduct, the coordination number of the zinc atom increases, leading to significant changes in the coordination geometry. The C-Zn-C framework, which is linear in free this compound, becomes bent. For example:

In the ether adducts [Me2Zn(1,4-dioxane)] and [Me2Zn(1,2-dimethoxyethane)], the C-Zn-C bond angles are widened to 152.0(3)° and 154.5(2)°, respectively. researchgate.net This deviation from linearity indicates a moderately weak interaction between the this compound and the ether ligand. researchgate.net

In the (CH₃)₂ZnCl⁻ anion, formed by the attachment of a chloride ion, the C-Zn-C bond angle is significantly bent to 138.53°. nih.gov In the corresponding lithium and sodium salts, (CH₃)₂ZnClLi and (CH₃)₂ZnClNa, the angles are 145.94° and 143.71°, respectively. nih.gov

The Zn-C bond lengths can also be affected. In the (CH₃)₂ZnCl⁻ anion, the Zn-C bonds are slightly elongated to 2.020 Å compared to the 1.952 Å in the parent this compound molecule. nih.gov

| Compound | C-Zn-C Angle (°) | Zn-C Bond Length (Å) | Reference |

|---|---|---|---|

| This compound (gas phase) | 180 | ~1.93 | acs.org |

| [Me₂Zn(1,4-dioxane)] | 152.0(3) | Not specified | researchgate.net |

| [Me₂Zn(1,2-dimethoxyethane)] | 154.5(2) | Not specified | researchgate.net |

| (CH₃)₂ZnCl⁻ | 138.53 | 2.020 | nih.gov |

| (CH₃)₂ZnClLi | 145.94 | 2.059 | nih.gov |

| (CH₃)₂ZnClNa | 143.71 | 1.976 | nih.gov |

Gas-Phase Structural Determination Methods

The molecular structure of volatile compounds like this compound can be precisely determined in the gas phase using techniques such as gas-phase electron diffraction (GED) and high-resolution rotational spectroscopy (microwave spectroscopy). uu.nluio.no These methods have been fundamental in establishing the definitive structure of this compound, free from the intermolecular interactions present in the solid state. uu.nl

Gas-phase electron diffraction studies have conclusively shown that this compound exists as a monomeric molecule with a linear C-Zn-C skeleton. nih.govuio.no This linearity is a hallmark of dialkylzinc compounds where the alkyl groups are not sterically bulky. nih.gov

More recently, high-resolution spectroscopic techniques have been employed to study this compound and related species in the gas phase. acs.orgnih.gov For example, the methylzinc hydride molecule (HZnCH₃), synthesized in the gas phase from the reaction of this compound with hydrogen, was identified and structurally characterized through its pure rotational spectrum. acs.orgnih.gov The analysis of its rotational transitions, measured using Fourier transform microwave and millimeter/submillimeter direct-absorption techniques, confirmed a C₃ᵥ symmetry for the molecule. acs.orgnih.gov Such studies provide highly precise bond lengths and angles, offering a deep understanding of the molecule's structure and bonding. acs.org

Theoretical and Computational Investigations of Dimethylzinc Chemistry

Quantum Chemical Calculation Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the electronic nature and geometric arrangement of dimethylzinc and its derivatives. Methodologies ranging from Density Functional Theory (DFT) to high-level ab initio calculations have been applied to unravel the complexities of its chemistry.

Density Functional Theory (DFT) has been widely used to investigate the electronic structure and geometry of this compound and its complexes due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations have been instrumental in confirming the linear C-Zn-C structure of this compound in the gas phase. nih.gov

Various DFT functionals and basis sets have been employed in these studies. For instance, the B3LYP hybrid functional is commonly used for geometry optimizations and vibrational spectra calculations. researchgate.netresearchgate.netnrcresearchpress.com In a study on the solid-state structures of this compound, dispersion-corrected DFT was utilized to accurately model the weak intermolecular interactions that govern its crystal packing. nih.gov Another study on the reaction of this compound with nitric oxide employed the B3LYP functional with the DGDZVP basis set. researchgate.net The M06-2X functional combined with the 6-31G* basis set has also been used to calculate the geometry and vibrational frequencies of this compound. nist.gov

DFT calculations have also been applied to more complex systems involving this compound. For example, the structures and vibrational spectra of complexes between this compound and bidentate nitrogen ligands such as o-phenanthroline (PHEN), 2,2′-bipyridine (BIPY), and tetramethylethylenediamine (TMED) have been successfully calculated using DFT methods. researchgate.netnrcresearchpress.com These studies help in understanding the nature of the coordinate bonds and the structural changes upon complexation. Furthermore, DFT has been used to study the electronic properties of PdZn surface alloys, providing insights into their catalytic activity. rsc.org

Table 1: Examples of DFT Functionals and Basis Sets Used in this compound Studies

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Solid-State Structure | Dispersion-Corrected DFT | - | nih.gov |

| Reaction with Nitric Oxide | B3LYP | DGDZVP | researchgate.net |

| Geometry and Vibrational Frequencies | M06-2X | 6-31G* | nist.gov |

| Complexes with N-ligands | B3LYP | - | researchgate.netnrcresearchpress.com |

| Gas-Phase Radical Reactions | B3LYP | 6-31G(d), 6-311+G(d,p) | wayne.edu |

While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles without empirical parameterization, are often employed for more accurate energy calculations and mechanistic elucidations. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide a higher level of theory that can be crucial for understanding complex reaction pathways. wayne.eduubc.ca

For example, a combination of DFT and ab initio methods was used to study the formation of decamethyldizincocene from the reaction between decamethylzincocene and diethylzinc (B1219324). ubc.ca In this study, geometries were optimized at the B3LYP level, and then single-point energy calculations were performed using the more accurate MP2 method. ubc.ca This approach leverages the efficiency of DFT for geometry optimization and the accuracy of ab initio methods for energetics.

Ab initio calculations have also been critical in studying the gas-phase reactions relevant to the chemical vapor deposition (CVD) of zinc oxide from diethylzinc (a close relative of this compound). wayne.edu In that work, energetics were computed at the high CCSD(T)/6-311+G(d,p) and MP2/6-311+G(3df,2p) levels of theory to obtain reliable enthalpy and free energy data. wayne.edu Similarly, advanced ab initio electronic structure methods have been used to investigate the stabilization of this compound through the formation of salts, providing detailed insights into the electronic structure of the resulting anions. acs.orgresearcher.life The use of these high-level methods is essential for accurately describing electron correlation effects, which can be significant in organometallic systems. duke.edu

Energetics and Thermodynamics of this compound Reactions

Understanding the energetics and thermodynamics of reactions involving this compound is key to predicting their feasibility and outcomes. Computational chemistry provides a powerful framework for calculating reaction energies, free energies, and the energy barriers associated with reaction pathways.

The change in Gibbs free energy (ΔG) determines the spontaneity of a chemical reaction under constant temperature and pressure. libretexts.org It is calculated from the change in enthalpy (ΔH) and the change in entropy (ΔS) using the equation ΔG = ΔH - TΔS. libretexts.orgstudymind.co.ukyoutube.com Computational methods allow for the calculation of these thermodynamic quantities for reactions involving this compound.

For instance, the Gibbs free energy for the attachment of a Cl⁻ ion to this compound to form the (CH₃)₂ZnCl⁻ anion at room temperature was calculated to be -22.88 kcal/mol, indicating a thermodynamically favorable process. acs.org The corresponding reaction energy (ΔEr) was -28.37 kcal/mol. acs.org Subsequent reactions to form salts, such as (CH₃)₂ZnClLi and (CH₃)₂ZnClNa, were also found to be highly favorable, with calculated Gibbs free energies of -131.92 and -108.90 kcal/mol, respectively. acs.org Furthermore, the thermodynamic stability of these salts against fragmentation back to this compound and the corresponding metal halide was confirmed by positive Gibbs free energy values for the reverse reactions. acs.org

Table 2: Calculated Thermodynamic Data for this compound Reactions at 298.15 K

| Reaction | ΔG (kcal/mol) | ΔEr (kcal/mol) | Reference |

|---|---|---|---|

| Zn(CH₃)₂ + Cl⁻ → (CH₃)₂ZnCl⁻ | -22.88 | -28.37 | acs.org |

| (CH₃)₂ZnCl⁻ + Li⁺ → (CH₃)₂ZnClLi | -131.92 | -141.49 | acs.org |

| (CH₃)₂ZnCl⁻ + Na⁺ → (CH₃)₂ZnClNa | -108.90 | -117.80 | acs.org |

| (CH₃)₂ZnClLi → Zn(CH₃)₂ + LiCl | +10.99 | - | acs.org |

| (CH₃)₂ZnClNa → Zn(CH₃)₂ + NaCl | +9.19 | - | acs.org |

To understand the kinetics of a reaction, it is essential to characterize the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. acs.org The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. Computational methods are widely used to locate and characterize transition states and calculate their associated activation barriers. scispace.com

For example, in the reaction of this compound with nitric oxide, a transition state for the conversion between an open and a closed structure of the product was identified, with a calculated activation barrier of 94.9 kJ mol⁻¹. researchgate.net In studies of zinc carbenoid-mediated reactions, which can involve dialkylzinc reagents, activation barriers for different mechanistic pathways have been calculated to determine the most likely reaction route. nih.gov For instance, the activation barrier for a carbenoid delivery step was found to be significantly higher for an intramolecular pathway compared to intermolecular pathways. nih.gov In another study, the activation barrier for a rotation step in a reaction intermediate was calculated to be a low 31 kJ/mol, suggesting it is easily surmountable. nih.gov

Calculations on the reaction of diethylzinc with water, a process analogous to what might occur with this compound, revealed that the activation barrier for hydrolysis is significantly lowered by the presence of a second water molecule. wayne.edu It was also found that the addition of a hydroxyl radical to diethylzinc proceeds without a barrier. wayne.edu These findings highlight the power of computational chemistry in revealing detailed mechanistic insights and identifying rate-limiting steps in complex reaction sequences. wayne.edu

Modeling of Spectroscopic Properties and Vibrational Frequencies

Computational modeling is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, such as their vibrational frequencies observed in infrared (IR) and Raman spectra. By calculating these properties, a direct comparison with experimental data can be made, which aids in the assignment of spectral features and the validation of calculated structures. smu.edu

Calculated vibrational frequencies for this compound have been reported using various levels of theory. For example, using the M06-2X functional and the 6-31G* basis set, the vibrational frequencies of this compound have been computed. nist.gov These calculations provide a detailed picture of the normal modes of vibration, including stretching and bending motions of the methyl groups and the C-Zn-C skeleton. nist.govaip.org A normal coordinate analysis based on experimental IR and Raman spectra has also been performed to deduce valence-type force constants, which provide information about bond strengths. aip.org

DFT calculations have also been successfully applied to predict the vibrational spectra of this compound complexes. researchgate.netnrcresearchpress.com For complexes with bidentate nitrogen ligands, these calculations helped to establish the locations of the metal-nitrogen stretching modes, which were previously unknown. researchgate.netnrcresearchpress.com The agreement between calculated and experimental spectra can provide confidence in the predicted molecular structures. researchgate.net The modeling of vibrational frequencies is not only important for fundamental characterization but also for understanding the behavior of these compounds in various applications, such as in the electronics industry where they might be used as precursors. researchgate.netnrcresearchpress.com

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound (M06-2X/6-31G*)

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description | Reference |

|---|---|---|---|---|

| 2 | A1' | 1273 | Symmetric CH₃ deformation | nist.gov |

| 3 | A1' | 528 | Symmetric Zn-C stretch | nist.gov |

| 5 | A2" | 3066 | Asymmetric C-H stretch | nist.gov |

| 6 | A2" | 1271 | Asymmetric CH₃ deformation | nist.gov |

| 7 | A2" | 628 | Asymmetric Zn-C stretch | nist.gov |

| 10 | E' | 724 | CH₃ rock | nist.gov |

Frequencies are unscaled.

Computational Studies on Stabilization Mechanisms and Adduct Formation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, stability, and reactivity of highly reactive organometallic compounds like this compound. These theoretical investigations provide deep insights into the mechanisms by which this compound can be stabilized and how it forms adducts with other molecules, which is crucial for its application in synthesis and materials science.

Stabilization via Anion and Salt Formation

One novel pathway explored for the stabilization of the pyrophoric this compound molecule is through the formation of anions and subsequently stable salts. nih.gov Computational studies have investigated the interaction of this compound with a chloride anion (Cl⁻), followed by neutralization with an alkali metal cation. nih.gov The attachment of a chloride ion to the neutral this compound molecule is a highly favorable process that results in the formation of the hypercoordinated (CH₃)₂ZnCl⁻ anion. nih.gov

DFT calculations reveal significant changes in the geometry of the this compound moiety upon anion formation. In the isolated (CH₃)₂ZnCl⁻ anion, the typically linear C−Zn−C structure of this compound becomes bent, with a calculated C−Zn−C bond angle of 138.53°. nih.gov The Zn−C bonds are slightly elongated by approximately 0.067 Å compared to the free this compound molecule. nih.gov The process is further stabilized by the formation of a salt through the introduction of a lithium (Li⁺) or sodium (Na⁺) cation. The Gibbs free energy values for these neutralization reactions are significantly negative, indicating a strong thermodynamic driving force for salt formation. nih.gov

| Reaction | Calculated Gibbs Free Energy of Reaction (ΔGᵣ) (kcal/mol) |

|---|---|

| (CH₃)₂Zn + Cl⁻ → (CH₃)₂ZnCl⁻ | Data Not Specified in Source |

| (CH₃)₂ZnCl⁻ + Li⁺ → (CH₃)₂ZnClLi | -131.92 |

| (CH₃)₂ZnCl⁻ + Na⁺ → (CH₃)₂ZnClNa | -108.90 |

Adduct Formation with Lewis Bases

This compound is a moderately soft Lewis acid and readily forms adducts with a variety of Lewis bases. nih.gov Computational studies have been extensively used to determine the structure and stability of these adducts. The interaction with bidentate ligands containing heteroatoms like nitrogen, oxygen, and sulfur has been a particular focus. acs.org

These studies classify ligands into two types: 'A-type' ligands with an acidic proton (e.g., -OH or -NH group) and 'B-type' ligands without one (e.g., tertiary amines or ethers). acs.org DFT calculations show that the formation of an adduct from an A-type ligand, which involves the loss of methane (B114726) and the formation of a covalent Zn-ligand bond, is significantly more exothermic than the formation of a simple dative adduct with a B-type ligand. acs.orgresearchgate.net For instance, the enthalpy of formation for the adduct with 2-aminoethanol (an A-type ligand) is calculated to be around -21 to -22 kcal/mol, whereas for the adduct with tetramethylethylenediamine (TMEDA, a B-type ligand), it is only -8.6 kcal/mol. acs.org These calculations have established a stability order for the resulting complexes based on the heteroatoms present in the ligand. acs.orgresearchgate.net In the formed adducts, the zinc center typically adopts a pseudo-tetrahedral coordination geometry. researchgate.net

| Ligand Type | Example Ligand | Adduct Type | Calculated Enthalpy of Formation (ΔE_f) (kcal/mol) at B3LYP Level |

|---|---|---|---|

| A-type (Acidic) | 2-Aminoethanol | A·ZnMe | -22.7 |

| B-type (Non-acidic) | Tetramethylethylenediamine (TMEDA) | B·ZnMe₂ | -8.6 |

| B-type (Non-acidic) | β-amino ether | B·ZnMe₂ | ~-8.0 |

| B-type (Non-acidic) | 1,2-Dimethoxyethane (B42094) | B·ZnMe₂ | No catalysis observed |

Computational methods have also been applied to understand the role of this compound adducts as intermediates in catalytic reactions. For example, in certain nickel-catalyzed three-component coupling reactions, a proposed mechanism involves a novel interaction between Ni(0) and this compound, which was investigated using the B3LYP density functional method. wayne.edu The formation of such adducts can alter the electronic properties and reactivity of the metal center, facilitating subsequent steps in a catalytic cycle. wayne.educhinesechemsoc.org

Reactivity and Reaction Mechanisms of Dimethylzinc

Fundamental Reaction Pathways of Dimethylzinc

This compound readily undergoes ligand exchange and redistribution reactions, a common trait for organometallic compounds. These reactions involve the transfer of alkyl groups between metal centers. For instance, this compound can exchange its methyl ligands with other organometallic compounds. A notable example is the reaction between tris(2-mercapto-1-t-butylimidazolyl)hydroborato cadmium methyl, [TmBut]CdMe, and this compound (Me2Zn), which rapidly yields [TmBut]ZnMe and dimethylcadmium (B1197958) (Me2Cd). nih.gov A similar exchange occurs between [TmBut]HgMe and Me2Zn, producing [TmBut]ZnMe and Me2Hg. nih.gov

These redistribution reactions, often referred to as Schlenk-type equilibria, are also observed between bis(tris(2-mercapto-1-t-butylimidazolyl)hydroborato)zinc, [TmBut]2Zn, and Me2Zn to form [TmBut]ZnMe. nih.gov Such exchanges are not limited to sulfur-donor ligands; they also occur with tris(pyrazolyl)hydroborato ligands. nih.gov

In the context of metalorganic vapor-phase epitaxy (MOVPE), ligand exchange reactions between precursors can significantly impact the composition of the resulting materials. For example, when growing cadmium zinc telluride (CdZnTe) using dimethylcadmium (DMCd) and diethylzinc (B1219324) (DEZn), exchange reactions in the gas phase produce this compound (DMZn), methylethylzinc (MEZn), methylethylcadmium (MECd), and diethylcadmium (B3343991) (DECd). ucla.edu The differing decomposition temperatures of these species lead to non-uniform film composition. ucla.edu Similar ligand exchange phenomena have been observed during the MOVPE of Indium Gallium Arsenide (InGaAs) using trimethylindium (B1585567) (TMIn) and triethylgallium (B73383) (TEGa), which results in the formation of various mixed-alkyl species. ucla.edu

Table 1: Examples of this compound Ligand Exchange Reactions

| Reactants | Products | Context/Observation | Reference |

|---|---|---|---|

| [TmBut]CdMe + Me2Zn | [TmBut]ZnMe + Me2Cd | Facile ligand redistribution between cadmium and zinc centers. | nih.gov |

| [TmBut]HgMe + Me2Zn | [TmBut]ZnMe + Me2Hg | Ligand exchange also observed between mercury and zinc centers. | nih.gov |

| [TmBut]2Zn + Me2Zn | [TmBut]ZnMe | Schlenk-type redistribution reaction. | nih.gov |

| DMCd + DEZn | DMZn, MEZn, MECd, DECd | Gas-phase exchange during MOVPE of CdZnTe. | ucla.edu |

| TMIn + TEGa | MDEIn, DEMIn, MDEGa, DMEGa, TMGa | Gas-phase exchange during MOVPE of InGaAs. | ucla.edu |

As a Lewis acidic compound, this compound readily forms adducts with a variety of Lewis basic donor ligands. researchgate.net The zinc atom in this compound is electron-deficient and can accept electron pairs from donor atoms like nitrogen, phosphorus, and oxygen. This coordination chemistry has been extensively studied, revealing the formation of stable intermolecular and intramolecular complexes. researchgate.net

The interaction with ethers is exemplified by the formation of a tetrahydrofuran (B95107) (THF) adduct. In some reactions, instead of the expected methylation, the addition of a THF molecule to the substrate is observed, highlighting the formation of a this compound-THF adduct as a key intermediate. acs.orgnih.gov

The coordination of this compound with phosphine (B1218219) ligands is also well-established in the field of catalysis. uevora.ptacs.org Phosphoramidite ligands, for instance, are used in copper-catalyzed conjugate additions of dialkylzinc reagents, where the phosphine moiety coordinates to the metal center. acs.org Similarly, N-heterocyclic carbenes (NHCs), which are strong donor ligands, have been studied in conjunction with transition metal catalysts and organoboron reagents, showcasing the broad scope of ligand coordination in modern synthesis. uevora.pt

Amine ligands also form stable adducts with this compound. The development of chiral amines is a significant area of research, and many synthetic approaches involve the coordination of amine derivatives to metal centers, including zinc. uevora.pt

The formation of adducts and the associated ligand exchange reactions are governed by both thermodynamic and kinetic factors. The position of the equilibrium in these reactions can be profoundly influenced by small changes in reaction conditions such as temperature and concentration. uu.nl

In ligand exchange reactions involving organometallic compounds, the activation energies are often low. For instance, in studies of ligand exchange between triethylgallium (TEGa) and trimethylindium (TMIn), the apparent activation energy for the exchange was found to be less than 10 kcal/mol. ucla.edu This low kinetic barrier allows for rapid ligand redistribution, even at reduced temperatures. ucla.edu

The thermodynamic stability of the various species in equilibrium determines the final product distribution. In the MOVPE of InGaAs, the ligand exchange between TEGa and TMIn leads to the formation of trimethylgallium (B75665) (TMGa), which is thermally more stable. ucla.edu This stability difference results in a low incorporation of gallium at certain deposition temperatures, as the more reactive indium compounds decompose while TMGa remains largely unreacted. ucla.edu

The stabilization of reactive species like this compound can also be considered from a thermodynamic perspective. Theoretical studies have shown that the attachment of a chloride ion to this compound to form the [(CH3)2ZnCl]- anion is a thermodynamically favorable process, with a Gibbs free reaction energy of -22.88 kcal/mol at room temperature, and occurs without a kinetic barrier. nih.gov This highlights the strong thermodynamic driving force for adduct formation with suitable anions.

Table 2: Thermodynamic and Kinetic Features of this compound Adduct Formation and Ligand Exchange

| Feature | Observation | Implication | Reference |

|---|---|---|---|

| Kinetics | Low apparent activation energy (<10 kcal/mol) for ligand exchange. | Rapid exchange and redistribution of ligands, even at low temperatures. | ucla.edu |

| Kinetics | No kinetic barrier for the attachment of Cl- to this compound. | Spontaneous formation of the adduct anion. | nih.gov |

| Thermodynamics | Product distribution in MOVPE is dependent on the relative thermal stabilities of the exchanged species. | The final composition of the material is dictated by the thermodynamic stability of the organometallic precursors. | ucla.edu |

| Thermodynamics | The formation of the [(CH3)2ZnCl]- anion is highly exergonic (ΔG298r = -22.88 kcal/mol). | Strong thermodynamic driving force for adduct formation with suitable Lewis bases. | nih.gov |

Adduct Formation and Lewis Acidity with Donor Ligands (e.g., Amines, Phosphines, Ethers)

Radical Reactions Initiated or Mediated by this compound

The role of this compound as a radical initiator was discovered unexpectedly. In 2001, while investigating the copper-catalyzed asymmetric addition of this compound to N-sulfonyl imines in tetrahydrofuran (THF), researchers observed the formation of a THF adduct in high yield instead of the anticipated methyl adduct. acs.orgnih.govresearchgate.net This surprising result prompted further investigation, which revealed that a trace amount of air was necessary for the reaction to proceed, suggesting the involvement of radical intermediates. acs.orgnih.gov

This initial discovery opened up a new area of research into this compound-mediated radical reactions. acs.org Subsequent studies demonstrated that this process was not limited to THF. This compound, in the presence of air, could initiate the radical addition of various ethers and even cycloalkanes to imines and other radical acceptors. acs.orgnih.gov For example, direct C-H bond cleavage from cycloalkanes could be achieved to generate cycloalkyl radicals, which then added to N-sulfonyl imines. acs.orgnih.gov

Further explorations showed that this compound was often a superior radical initiator compared to conventional initiators like dibenzoyl peroxide and triethylborane (B153662) under certain conditions. acs.orgnih.gov These findings have established this compound as a valuable tool for generating radical species under mild conditions, expanding the toolkit of synthetic chemists. nih.gov

The mechanism of radical initiation by this compound has been a subject of detailed investigation. The crucial role of air, specifically oxygen, pointed towards an autoxidation process. The proposed mechanism begins with the reaction of this compound with oxygen to generate a methyl radical (CH3•) and a methylperoxy radical (CH3OO•). kyoto-u.ac.jp The highly reactive methyl radical can then abstract a hydrogen atom from a suitable donor, such as the solvent (e.g., THF), to generate a new carbon-centered radical. kyoto-u.ac.jprsc.org This newly formed radical then participates in the subsequent addition reaction.

The proposed initiation steps are as follows:

Reaction with Oxygen: Me2Zn + O2 → Me• + MeOOZn•

Hydrogen Abstraction: Me• + R-H → CH4 + R•

This mechanism is supported by the observation that the reaction is inhibited in the absence of air and that controlled injection of air can sustain the reaction. acs.orgnih.gov

Further evidence for the involvement of peroxy species comes from experiments using peroxides as initiators. It was found that the radical reaction could also be initiated by this compound in the presence of tert-butyl hydroperoxide, even in the absence of air. kyoto-u.ac.jp This suggests the formation of an alkylperoxyzinc species, which then undergoes homolytic cleavage to generate the initiating radicals. kyoto-u.ac.jp The general mechanism of radical initiation by peroxides involves the homolytic cleavage of the weak oxygen-oxygen bond, typically induced by heat or light, to form two free radicals. numberanalytics.commasterorganicchemistry.com In the case of this compound, the reaction with a hydroperoxide likely forms a zinc peroxide intermediate that readily decomposes into radical species.

Table 3: Key Findings in the Mechanistic Investigation of this compound-Mediated Radical Initiation

| Finding | Experimental Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Role of Air | Reaction requires a trace amount of air (oxygen) to proceed. | Radical initiation occurs via reaction of this compound with oxygen (autoxidation). | acs.orgnih.gov |

| Radical Generation | A methyl radical is generated, which acts as a hydrogen atom transfer (HAT) agent. | The methyl radical abstracts a hydrogen from the substrate (e.g., THF) to create the propagating radical. | kyoto-u.ac.jprsc.org |

| Role of Peroxides | The reaction can be initiated by tert-butyl hydroperoxide in the absence of air. | Supports the involvement of peroxy species as key intermediates in the radical generation process. | kyoto-u.ac.jp |

| Initiator Comparison | This compound can be a more effective radical initiator than conventional ones like dibenzoyl peroxide or triethylborane for certain reactions. | Highlights the unique reactivity of the this compound-air system. | acs.orgnih.gov |

Comparison with Other Radical Initiators

This compound has been identified as a highly effective radical initiator in various organic synthesis reactions. acs.orgnih.gov Its performance often surpasses that of conventional initiators. In many reactions, this compound has proven to be superior to initiators like dibenzoyl peroxide, diethylzinc, and triethylborane. acs.orgnih.gov

The advantage of this compound lies in its ability to generate the methyl radical, which is the least nucleophilic and least stable alkyl radical. core.ac.uk This characteristic, combined with the absence of a β-hydride, makes it particularly useful. core.ac.uk For instance, in the radical addition of tetrahydrofuran (THF) to N-sulfonyl imines, this compound provides excellent yields, whereas other dialkylzinc reagents like diethylzinc and diisopropylzinc (B128070) are less efficient and lead to the formation of significant amounts of alkyl adducts as byproducts. acs.orgcore.ac.uk Conventional initiators such as triethylborane and dibenzoyl peroxide have been shown to be completely inefficient in certain reactions where this compound succeeds. kyoto-u.ac.jp

The higher concentration of O-centered radical species in the this compound-air system, compared to diethylzinc-air, also contributes to its unique reactivity. core.ac.uk This is attributed to the relative instability of the forming methyl radical, which makes the reaction of O-centered radicals with this compound less favorable compared to their reaction with triethylborane or other dialkylzincs. core.ac.uk

| Radical Initiator | Relative Efficiency | Key Characteristics/Disadvantages | Reference |

|---|---|---|---|

| This compound | High / Superior | Generates highly reactive, non-nucleophilic methyl radicals; no β-hydride. | acs.orgnih.govcore.ac.uk |

| Diethylzinc | Less Efficient | Produces ethyl adduct byproducts; can act as a hydride donor. | acs.orgcore.ac.uk |

| Diisopropylzinc | Less Efficient | Produces isopropyl adduct byproducts; acts as a hydride donor. | core.ac.uk |

| Triethylborane | Inefficient / Less Efficient | Can be inefficient for certain reactions; produces ethyl adducts. | acs.orgkyoto-u.ac.jp |

| Dibenzoyl Peroxide | Inefficient | Totally inefficient for some specific radical additions where this compound is effective. | acs.orgkyoto-u.ac.jp |

Surface Reactions and Decomposition Pathways

The thermal decomposition of this compound in the gas phase has been studied under various conditions, revealing its reaction mechanisms. In an inert carrier gas like helium (He) at atmospheric pressure, this compound decomposes primarily through homolytic fission of the zinc-carbon bonds. rsc.orgrsc.org This process is similar to its pyrolysis in a toluene (B28343) carrier, which acts as a radical scavenger. rsc.org Although homolytic fission is the main pathway, a small amount of methane (B114726) is also produced, which is believed to result from a radical attack on the this compound molecule. rsc.orgrsc.org

The decomposition occurs in two distinct steps, involving the sequential cleavage of the two methyl groups from the zinc atom. cdnsciencepub.com

The decomposition of this compound is a critical process in the deposition of zinc-containing thin films on semiconductor substrates.

On Si(100): Studies using temperature programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS) show that this compound readily dissociates on a Si(100) surface at temperatures below 400 K. aip.orgaip.org This dissociation produces zinc metal and surface-bound methyl groups. aip.orgaip.org The zinc metal interacts weakly with the surface and desorbs completely by 600 K. aip.orgaip.org This leaves only the methyl groups on the silicon surface at higher temperatures, allowing for independent study of their subsequent reactions. aip.org

On GaAs(100): On the Ga-rich GaAs(100)-4x1 surface, this compound also adsorbs and decomposes at low temperatures (below 275 K) to form adsorbed zinc atoms and methyl species. colab.ws Similar to the Si(100) surface, the zinc atoms are weakly bound and desorb between 400 and 600 K. colab.ws The nature of the GaAs surface reconstruction influences the reaction. On the As-rich c(4x4) surface, this compound also dissociatively adsorbs to form adsorbed zinc and alkyl groups. aip.org

| Parameter | Decomposition on Si(100) | Decomposition on GaAs(100) (Ga-rich) | Reference |

|---|---|---|---|

| Dissociation Temperature | < 400 K | < 275 K | aip.orgaip.orgcolab.ws |

| Initial Products | Adsorbed Zn metal, surface methyl groups | Adsorbed Zn metal, surface methyl groups | aip.orgaip.orgcolab.ws |

| Zn Desorption Temperature | by 600 K | 400 - 600 K | aip.orgaip.orgcolab.ws |

| Primary Methyl Group Fate | Complete dehydrogenation (>700 K) | Desorption as methyl radicals (625 K) | aip.orgaip.orgcolab.ws |

Following the initial dissociation of this compound on semiconductor surfaces, the resulting methyl groups undergo further reactions.

On Si(100), the predominant decomposition pathway for the surface-bound methyl species is complete dehydrogenation, which occurs at temperatures greater than 700 K. aip.orgaip.org This process produces molecular hydrogen (H₂) and results in the deposition of carbon on the surface. aip.orgaip.orgscite.ai For higher initial coverages of this compound, the elimination of methyl radicals and the formation of acetylene (B1199291) are also observed as minor pathways. aip.orgaip.org